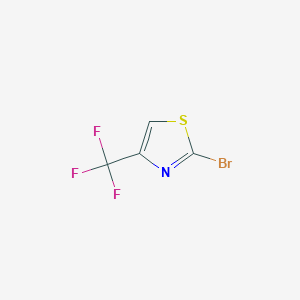

2-Bromo-4-(trifluoromethyl)thiazole

Description

The exact mass of the compound 2-Bromo-4-(trifluoromethyl)thiazole is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Bromo-4-(trifluoromethyl)thiazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Bromo-4-(trifluoromethyl)thiazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4HBrF3NS/c5-3-9-2(1-10-3)4(6,7)8/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZNVGMVYUYNBOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(S1)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4HBrF3NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70631022 | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41731-39-9 | |

| Record name | 2-Bromo-4-(trifluoromethyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=41731-39-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70631022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-4-(trifluoromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Bromo-4-(trifluoromethyl)thiazole via Sandmeyer Reaction

Abstract: This technical guide provides an in-depth exploration of the synthesis of 2-Bromo-4-(trifluoromethyl)thiazole from its 2-amino precursor. The 4-(trifluoromethyl)thiazole moiety is a privileged scaffold in modern drug discovery, and the ability to selectively introduce a bromine handle at the 2-position opens a gateway to a vast chemical space through subsequent cross-coupling reactions. This document details the robust and widely-utilized Sandmeyer reaction for this transformation, covering the underlying mechanistic principles, a field-proven experimental protocol, critical safety considerations for handling diazonium intermediates, and expected analytical characterization. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and well-understood method for preparing this key synthetic building block.

Strategic Overview: The Importance and Synthetic Rationale

The conversion of an aromatic primary amine to a halide is a cornerstone transformation in organic synthesis. While electrophilic aromatic substitution is a powerful tool, it often lacks the required regioselectivity, especially in complex heterocyclic systems. The Sandmeyer reaction circumvents this by converting the highly activating amino group into an exceptionally versatile diazonium salt, which can then be displaced by a variety of nucleophiles, including halides.[1][2][3]

The target molecule, 2-Bromo-4-(trifluoromethyl)thiazole, is of significant interest. The trifluoromethyl group (CF₃) is known to enhance metabolic stability, lipophilicity, and bioavailability in drug candidates.[1][4] The thiazole ring is a common feature in many biologically active compounds.[5][6][7] The bromine atom at the 2-position serves as a versatile synthetic handle for introducing further molecular complexity via metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[8] Therefore, a reliable synthesis of this compound is of high value.

The chosen synthetic route proceeds in two key stages, often performed in a single pot:

-

Diazotization: The conversion of the primary amine, 2-amino-4-(trifluoromethyl)thiazole, into an in situ diazonium salt using nitrous acid (generated from sodium nitrite and a strong acid).[9][10]

-

Sandmeyer Reaction: The copper-catalyzed displacement of the diazonium group (-N₂⁺) with a bromide ion to yield the final product.[1][8][11]

This guide will focus on a protocol utilizing hydrobromic acid as the acid source and bromide nucleophile, with sodium nitrite for diazotization, a classic and effective approach.[12]

Mechanistic Insights: A Radical-Nucleophilic Pathway

The overall transformation is a testament to elegant reaction design, turning a poor leaving group into an excellent one (dinitrogen gas).

Step 1: Formation of the Diazonium Salt

The reaction is initiated by the in situ formation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, in this case, hydrobromic acid (HBr). The amine nitrogen of 2-amino-4-(trifluoromethyl)thiazole attacks the protonated nitrous acid, and after a series of proton transfers and water elimination, the stable diazonium salt is formed.[2][10][13] This process must be conducted at low temperatures (typically 0-5 °C) as diazonium salts, particularly heterocyclic ones, can be unstable and decompose at higher temperatures.[13][14][15]

Step 2: Copper-Catalyzed Bromination

The Sandmeyer reaction itself is understood to proceed via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][3]

-

Initiation: A single electron is transferred from a copper(I) species (CuBr) to the diazonium salt.

-

Propagation: This transfer results in the formation of an aryl radical and the loss of stable dinitrogen gas (N₂). The copper is oxidized to a copper(II) species (CuBr₂).

-

Termination: The aryl radical then abstracts a bromine atom from the copper(II) bromide, yielding the final product, 2-Bromo-4-(trifluoromethyl)thiazole, and regenerating the copper(I) catalyst.[3]

The reaction workflow and mechanism are illustrated below.

Caption: High-level experimental workflow for the synthesis.

Caption: Simplified reaction mechanism overview.

Experimental Protocol

This protocol is adapted from established literature procedures and is designed for a laboratory scale.[12]

Reagent and Materials Data

| Compound | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Notes |

| 2-Amino-4-(trifluoromethyl)thiazole | C₄H₃F₃N₂S | 168.14 | 500 mg | 2.97 | Starting Material |

| Hydrobromic Acid (48% aq.) | HBr | 80.91 | 6 mL | ~53 | Acid, Solvent, Bromide Source |

| Sodium Nitrite | NaNO₂ | 69.00 | 226 mg | 3.27 | Diazotizing Agent (1.1 eq) |

| Water (Deionized) | H₂O | 18.02 | 1 mL | - | Solvent for NaNO₂ |

| Sodium Bisulfite (aq.) | NaHSO₃ | 104.06 | As needed | - | Quenching Agent |

| Sodium Hydroxide (aq.) | NaOH | 40.00 | As needed | - | For neutralization |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | As needed | - | Extraction Solvent |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | As needed | - | Drying Agent |

Step-by-Step Synthesis Procedure

-

Amine Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-amino-4-(trifluoromethyl)thiazole (500 mg, 2.97 mmol) in 48% aqueous hydrobromic acid (6 mL).

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0 °C with vigorous stirring.

-

Nitrite Addition: In a separate vial, dissolve sodium nitrite (226 mg, 3.27 mmol) in deionized water (1 mL). Using a syringe or dropping funnel, add this solution dropwise to the cooled amine solution over 15-20 minutes. Crucially, maintain the internal temperature below 5 °C throughout the addition. Observe for gas evolution (N₂).

-

Reaction: Once the addition is complete, allow the reaction mixture to stir at 0 °C for 1 hour. The solution may change color.

-

Quenching: To safely destroy any unreacted diazonium salt and excess nitrous acid, slowly add a saturated aqueous solution of sodium bisulfite until gas evolution ceases and a starch-iodide paper test is negative (no immediate blue-black color).

-

Neutralization: Carefully adjust the pH of the mixture to ~7-8 by the slow addition of a cold aqueous sodium hydroxide solution (e.g., 2 M). Continue to cool the flask in the ice bath during this exothermic step.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 20 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude product should be purified by silica gel column chromatography. A typical eluent system is an ethyl acetate-hexane mixture (e.g., 1:9 v/v).[12]

-

Characterization: The final product is typically a liquid.[16] Expected ¹H-NMR (in DMSO-d₆) δ: 8.55 (s, 1H).[12] The expected yield is in the range of 20-30%.[12]

Critical Safety Considerations: Managing Diazonium Hazards

Diazonium salts are high-energy intermediates and must be handled with extreme caution. In the solid, isolated state, they can be shock-sensitive and explosive.[14][15] The cardinal rules for their safe handling in solution are:

-

Temperature Control: Never allow the reaction temperature to rise above 10 °C, with 0-5 °C being the optimal range.[14][15] Runaway thermal decomposition can occur.

-

No Isolation: Do not attempt to isolate the diazonium salt intermediate. It should always be generated and used in situ.[15][17]

-

Stoichiometry: Use only a slight excess (e.g., 1.1 equivalents) of sodium nitrite. A large excess can lead to unwanted side reactions and increase the hazard.[14]

-

Quenching: Always quench the reaction to destroy residual diazonium salts before work-up and solvent removal.[14][17] Use a chemical quench like sodium bisulfite, sulfamic acid, or urea.

-

Ventilation: Perform the reaction in a well-ventilated chemical fume hood, as nitrogen gas is evolved.

-

Personal Protective Equipment (PPE): Standard PPE, including a lab coat, safety glasses, and gloves, is mandatory. A blast shield is highly recommended.

Conclusion and Outlook

The Sandmeyer reaction provides a reliable and scalable method for the synthesis of 2-Bromo-4-(trifluoromethyl)thiazole. By carefully controlling the reaction conditions, particularly temperature, and adhering to strict safety protocols, researchers can effectively prepare this valuable building block. The successful synthesis opens the door to a wide array of subsequent chemical modifications, enabling the exploration of novel chemical entities for applications in medicinal chemistry and materials science. The principles and practices outlined in this guide provide a solid foundation for the safe and efficient execution of this important transformation.

References

- Reactive Chemical Hazards of Diazonium Salts. (2015). Vertex AI Search.

- Chemistry Diazotization Reaction. (n.d.).

- A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. (2020).

- Reactive Chemical Hazards of Diazonium Salts. (2015).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021).

- Sandmeyer reaction. (n.d.). Wikipedia.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021).

- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.

- Diazotization Reaction | Class 12 Chemistry. (2024). YouTube.

- Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018). Master Organic Chemistry.

- Sandmeyer Reaction Mechanism. (n.d.). BYJU'S.

- Sandmeyer Trifluoromethyl

- Sandmeyer Reaction. (n.d.). Organic Chemistry Portal.

- Synthesis of novel 2-amino thiazole deriv

- Thiazole, 4-bromo-2-(trifluoromethyl)-. (n.d.). CymitQuimica.

- Recent trends in the chemistry of Sandmeyer reaction: a review. (2021). PubMed.

- 2-BroMo-4-(trifluoroMethyl)thiazole Synthesis. (n.d.). ChemicalBook.

- Diazotis

Sources

- 1. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. byjus.com [byjus.com]

- 4. Sandmeyer Trifluoromethylation [organic-chemistry.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. SATHEE: Chemistry Diazotization Reaction [satheejee.iitk.ac.in]

- 10. Diazotisation [organic-chemistry.org]

- 11. Recent trends in the chemistry of Sandmeyer reaction: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 13. youtube.com [youtube.com]

- 14. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 15. researchgate.net [researchgate.net]

- 16. Thiazole, 4-bromo-2-(trifluoromethyl)- | CymitQuimica [cymitquimica.com]

- 17. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hantzsch Thiazole Synthesis for Trifluoromethylated Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Incorporation of Trifluoromethylated Thiazoles in Medicinal Chemistry

The thiazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of a multitude of pharmacologically active agents.[1] Its derivatives have demonstrated a broad spectrum of therapeutic applications, including antimicrobial, anti-inflammatory, and anticancer activities. The Hantzsch thiazole synthesis, a classic condensation reaction between an α-haloketone and a thioamide, has been a robust and versatile method for the construction of this privileged scaffold since its discovery in 1887.[2][3]

In modern drug design, the incorporation of fluorine atoms, particularly the trifluoromethyl (CF₃) group, into bioactive molecules is a widely employed strategy to enhance their pharmacological profiles. The unique properties of the trifluoromethyl group, such as its high electronegativity, metabolic stability, and ability to modulate lipophilicity and binding interactions, make it a valuable substituent for optimizing drug candidates. This guide provides an in-depth technical overview of the Hantzsch thiazole synthesis as it pertains to the preparation of trifluoromethylated thiazoles, offering insights into the reaction mechanism, practical experimental protocols, and comparative data for researchers in the field.

The Core Mechanism of the Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis proceeds through a well-established reaction pathway involving a sequence of nucleophilic attack, cyclization, and dehydration. The classical mechanism can be outlined in the following steps:

-

Nucleophilic Attack: The reaction initiates with the nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic α-carbon of the α-haloketone. This results in the formation of an intermediate thioether. The reactivity of the α-haloketone is a critical factor in this step, with the general order of reactivity being I > Br > Cl, attributed to the bond strength and polarizability of the carbon-halogen bond.[2]

-

Intramolecular Cyclization: The nitrogen atom of the thioamide intermediate then performs an intramolecular nucleophilic attack on the carbonyl carbon of the ketone moiety. This leads to the formation of a five-membered heterocyclic intermediate, a hydroxythiazoline.

-

Dehydration: The final step involves the acid-catalyzed dehydration of the hydroxythiazoline intermediate to yield the aromatic thiazole ring. The formation of the stable aromatic ring is a significant driving force for the reaction.[4]

Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.

The Influence of the Trifluoromethyl Group on the Hantzsch Thiazole Synthesis

The introduction of a trifluoromethyl group on either the thioamide or the α-haloketone reactant can significantly influence the course and efficiency of the Hantzsch synthesis. The strong electron-withdrawing nature of the CF₃ group alters the electron density and reactivity of the starting materials and intermediates.

When the trifluoromethyl group is present on the thioamide (e.g., trifluoroacetamide), it reduces the nucleophilicity of the sulfur atom due to the inductive effect of the CF₃ group. This can slow down the initial nucleophilic attack on the α-haloketone. Conversely, if the trifluoromethyl group is part of the α-haloketone, it enhances the electrophilicity of the carbonyl carbon, potentially accelerating the intramolecular cyclization step.

Furthermore, the presence of a strong electron-withdrawing group like CF₃ can influence the stability of the reaction intermediates. For instance, in the analogous Hantzsch pyridine synthesis, it has been observed that electron-withdrawing groups can favor a reaction pathway proceeding through a diketone intermediate. A similar alternative pathway may be accessible in the thiazole synthesis under certain conditions.

Figure 2: Proposed mechanism for the Hantzsch synthesis of a trifluoromethylated thiazole.

Comparative Data: Trifluoromethylated vs. Non-Fluorinated Hantzsch Thiazole Synthesis

The following table provides a comparative overview of reaction conditions and yields for the Hantzsch synthesis of both trifluoromethylated and non-fluorinated thiazole analogs, based on available literature. It is important to note that direct comparisons can be challenging due to variations in substrates and reaction conditions across different studies.

| Entry | Thioamide | α-Haloketone | Solvent | Temperature | Time | Yield (%) | Reference |

| 1 | Thiourea | 2-Bromoacetophenone | Methanol | Reflux | 30 min | 99 | [4] |

| 2 | Thiourea | 2-Chloro-1-(2,4,5-trichlorophenyl)ethanone | Ethanol | Reflux | 1-3 h | Not specified | [5] |

| 3 | Substituted Thiosemicarbazones | 2-Bromo-4-fluoroacetophenone | Ethanol | Reflux | 4-5 h | 61-80 | [6] |

| 4 | 3-(trifluoromethyl)phenyl thiourea | Substituted α-haloketones | Not specified | Not specified | Not specified | High | [7] |

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-phenylthiazole (Non-Fluorinated Analog)

This protocol describes a standard Hantzsch synthesis of a non-fluorinated thiazole for comparative purposes.

Materials:

-

2-Bromoacetophenone (5.0 mmol)

-

Thiourea (7.5 mmol)

-

Methanol (5 mL)

-

5% Sodium Carbonate solution (20 mL)

-

20 mL scintillation vial

-

Magnetic stir bar and stir plate with heating

-

Buchner funnel and filter flask

-

Watchglass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol) and thiourea (7.5 mmol).[8]

-

Add methanol (5 mL) and a magnetic stir bar.[8]

-

Heat the mixture with stirring on a hot plate set to approximately 100°C for 30 minutes.[8]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[8]

-

Pour the reaction contents into a 100-mL beaker containing 20 mL of 5% sodium carbonate solution and swirl to mix. A precipitate should form.[8]

-

Filter the mixture through a Buchner funnel.[8]

-

Wash the filter cake with water.[8]

-

Spread the collected solid on a tared watchglass and allow it to air dry.[8]

-

Once dry, determine the mass of the product and calculate the percent yield.[8]

Protocol 2: Synthesis of Fluorophenyl-Based Thiazoles

This protocol outlines the synthesis of fluorinated thiazole derivatives.

Materials:

-

Substituted aryl-thiosemicarbazone (0.001 mol)

-

2-Bromo-4-fluoroacetophenone (0.001 mol)

-

Absolute ethanol

-

Reflux apparatus

-

TLC plates

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, dissolve the respective aryl-substituted thiosemicarbazone (0.001 mol) and 2-bromo-4-fluoroacetophenone (0.001 mol) in absolute ethanol.[6]

-

Heat the reaction mixture to reflux for 4-5 hours.[6]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) at regular intervals. The completion of the reaction is indicated by the appearance of a single spot.[6]

-

Upon completion, allow the reaction mixture to cool to room temperature for 30 minutes.[6]

-

The cyclized product can then be isolated and purified using standard techniques such as filtration and recrystallization.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

- Thiazoles: A Retrospective Study on Synthesis, Structure-activity Relationship and Therapeutic Significance.

- Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 4(2):754-759, 2012.

-

Chem Help Asap. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. Available at: [Link]

-

Hantzsch thiazole synthesis. ResearchGate. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 2023, 8, 12, 11435–11451.

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

- The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. J. Chem. Soc., Perkin Trans. 1, 1987, 639-643.

- Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. ACS Omega, 8(12), 11435-11451, 2023.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

-

Hantzsch Thiazole Synthesis 2010. Scribd. Available at: [Link]

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18886-18900, 2015.

- A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system. Lab on a Chip, 2(2), 101-105, 2002.

- Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(10), 18886–18900, 2015.

- An efficient and eco-friendly synthesis of 1,4-dihydropyridines via Hantzsch reaction in Glycine-HCl buffer.

-

Organic Chemistry Portal. Hantzsch Dihydropyridine (Pyridine) Synthesis. Available at: [Link]

-

Macmillan Group, Princeton University. Structure, Mechanism and Reactivity of Hantzsch Esters. Available at: [Link]

- Recent advances in Hantzsch 1,4-dihydropyridines. Journal of Scientific & Industrial Research, 67, 95-111, 2008.

-

Wikipedia. Hantzsch pyridine synthesis. Available at: [Link]

Sources

- 1. archives.ijper.org [archives.ijper.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. synarchive.com [synarchive.com]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemhelpasap.com [chemhelpasap.com]

Spectroscopic Characterization of 2-Bromo-4-(trifluoromethyl)thiazole: A Comprehensive NMR Analysis

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4-(trifluoromethyl)thiazole is a key heterocyclic building block in medicinal chemistry and materials science, valued for the unique electronic properties conferred by its trifluoromethyl and bromo substituents.[1][2][3] Definitive structural confirmation and purity assessment are paramount for its application in complex synthetic pathways. This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) spectroscopic data for 2-Bromo-4-(trifluoromethyl)thiazole, including ¹H, ¹³C, and ¹⁹F NMR. Synthesizing field-proven insights with established principles, we will not only present the spectral data but also delve into the causal relationships between the molecular structure and the observed spectroscopic features. This document is designed to serve as an authoritative reference for researchers, enabling confident identification and utilization of this important synthetic intermediate.

Molecular Structure and Electronic Landscape

The NMR spectra of 2-Bromo-4-(trifluoromethyl)thiazole are a direct reflection of its unique electronic environment. The structure features a five-membered aromatic thiazole ring, which creates a distinct magnetic environment. This is further modulated by two powerful substituents:

-

2-Bromo Group: As an electronegative halogen, the bromine atom withdraws electron density via induction, influencing the chemical shift of the adjacent C2 carbon.

-

4-Trifluoromethyl (CF₃) Group: The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. Its profound inductive effect significantly deshields the adjacent C4 and C5 positions, as well as the lone C5 proton. Furthermore, the fluorine nuclei provide an additional, powerful NMR probe (¹⁹F NMR) and introduce characteristic coupling patterns (J-coupling) to nearby carbon atoms.

Understanding these influences is critical for the accurate interpretation of the NMR data that follows.

Caption: Diagram of the observed proton.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum is essential for confirming the carbon backbone of the molecule. The chemical shifts and C-F coupling patterns provide unambiguous evidence for the substitution pattern. While direct experimental data is not readily available in published literature, a reliable prediction can be made based on established substituent effects on thiazole rings. [4][5][6]

Predicted ¹³C NMR Data

| Carbon | Predicted Shift (δ) ppm | Multiplicity | Predicted J-Coupling (Hz) | Rationale |

| C2 | 145 - 150 | Singlet | N/A | Carbon bearing bromine, deshielded. |

| C4 | 148 - 153 | Quartet (q) | ¹JCF ≈ 270-280 | Attached to CF₃, strongly deshielded and split by 3 fluorine atoms. |

| C5 | 120 - 125 | Quartet (q) | ²JCF ≈ 35-45 | Influenced by CF₃ group, split by 3 fluorine atoms. |

| CF₃ | 118 - 123 | Quartet (q) | ¹JCF ≈ 270-280 | Typical range for a CF₃ group on an aromatic system. |

Interpretation and Expert Insights

-

C2 (Bromo-substituted): This carbon is expected to be significantly downfield due to the direct attachment of the electronegative bromine atom.

-

C4 and CF₃ (Trifluoromethyl-substituted): The most striking feature will be the signals for C4 and the CF₃ carbon itself. Both will appear as quartets due to one-bond and two-bond coupling to the three fluorine atoms, respectively. The one-bond coupling constant (¹JCF) is typically very large (~270-280 Hz), which is a hallmark of a CF₃ group directly attached to a carbon. [5]* C5: This carbon, adjacent to the CF₃-substituted C4, will also exhibit coupling to the fluorine atoms. This two-bond coupling (²JCF) will be smaller than ¹JCF (typically 35-45 Hz) and will also result in a quartet, providing definitive proof of its position relative to the CF₃ group. [5]

¹⁹F NMR Spectroscopic Analysis

¹⁹F NMR is a highly sensitive technique that provides a clear window into the fluorine-containing portion of the molecule. The large chemical shift dispersion of ¹⁹F makes it an excellent tool for structural confirmation and purity analysis. [7]

Predicted ¹⁹F NMR Data

| Nucleus | Predicted Shift (δ) ppm | Multiplicity | J-Coupling (Hz) | Rationale |

| -CF₃ | -60 to -65 | Singlet | N/A | Typical range for a CF₃ group on an aromatic/heterocyclic ring, referenced to CFCl₃. [7][8] |

Interpretation and Expert Insights

-

Chemical Shift: A trifluoromethyl group attached to an aromatic ring system typically resonates in the region of δ -60 to -65 ppm. [7][8]The precise shift is sensitive to the electronic nature of the ring and other substituents.

-

Multiplicity: As all three fluorine atoms in the CF₃ group are chemically and magnetically equivalent and there are no other fluorine atoms in the molecule, the spectrum will show a single, sharp singlet. This simplicity is a key advantage, making it straightforward to confirm the presence of the CF₃ moiety and to detect any fluorine-containing impurities.

Recommended Experimental Protocols

To ensure the acquisition of high-quality, reproducible NMR data, the following self-validating protocols are recommended.

Sample Preparation

-

Select Solvent: Choose a high-purity deuterated solvent in which the compound is freely soluble. DMSO-d₆ is a proven choice. [9]CDCl₃ may also be suitable.

-

Determine Concentration: For ¹H NMR, prepare a solution of ~5-10 mg in 0.6-0.7 mL of solvent. For ¹³C NMR, a more concentrated solution of ~20-30 mg is recommended to reduce acquisition time.

-

Homogenize: Ensure the sample is fully dissolved by vortexing or gentle agitation. A clear, particulate-free solution is critical.

-

Transfer: Transfer the solution to a clean, dry, high-quality 5 mm NMR tube.

NMR Data Acquisition

-

Instrument Setup: Use a spectrometer with a minimum field strength of 300 MHz. Tune and match the probe for the respective nucleus (¹H, ¹³C, ¹⁹F). Ensure the sample is equilibrated to the probe temperature (e.g., 298 K).

-

Locking and Shimming: Lock onto the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal. This is crucial for resolution.

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire 8-16 scans.

-

Set the spectral width to cover the expected range (e.g., 0-12 ppm).

-

Apply a relaxation delay (d1) of at least 2 seconds to allow for full magnetization recovery.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program (e.g., zgpg30).

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover the expected range (e.g., 0-180 ppm).

-

-

¹⁹F NMR Acquisition:

-

Use a standard single-pulse experiment, with or without proton decoupling.

-

Acquire 16-32 scans.

-

Set the spectral width to encompass the expected CF₃ region (e.g., -50 to -80 ppm).

-

Caption: Recommended NMR Analysis Workflow.

Conclusion

The NMR spectroscopic profile of 2-Bromo-4-(trifluoromethyl)thiazole is highly characteristic and provides a robust method for its identification. The ¹H NMR spectrum is defined by a single, deshielded proton at ~8.55 ppm. The ¹³C NMR spectrum is distinguished by the large ¹JCF coupling constants for the C4 and CF₃ carbons, which appear as quartets. Finally, the ¹⁹F NMR spectrum offers a simple and unambiguous confirmation with a single peak around -63 ppm. By understanding the underlying principles that dictate these spectral features, researchers can confidently verify the structure and purity of this valuable building block, ensuring the integrity of their subsequent research and development efforts.

References

-

Gutmańska, K., et al. (2025). Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. Chemistry – A European Journal, 31(36). [Link]

-

ResearchGate. Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles: Unveiling Potential for Optoelectronic and Sensing Applications. [Link]

-

ResearchGate. (PDF) Structural Insights and Advanced Spectroscopic Characterization of Thiazolothiazoles. [Link]

-

The Royal Society of Chemistry. Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. [Link]

-

ResearchGate. Elemental analysis, IR and 1 H NMR data of prepared thiazole derivatives. [Link]

-

The Royal Society of Chemistry. Characterization data for all products. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

ResearchGate. DFT Study on the Electronic Properties, Spectroscopic Profile, and Biological Activity of 2-Amino-5-trifluoromethyl-1,3,4-thiadiazole with Anticancer Properties. [Link]

-

MDPI. Synthesis of Ethynyl Trifluoromethyl Sulfide and Its Application to the Synthesis of CF₃S-Containing Triazoles. [Link]

-

ResearchGate. The ¹H & ¹³C NMR spectra of thiazole derivative 10d. [Link]

-

University of Wisconsin-Madison. ¹⁹F NMR Reference Standards. [Link]

-

Asian Journal of Chemistry. ¹³C-NMR Studies of Some Heterocyclically Substituted Chromones. [Link]

-

PubMed. ¹⁹F-NMR and directly coupled HPLC-NMR-MS investigations into the metabolism of 2-bromo-4-trifluoromethylaniline in rat. [Link]

-

Arkivoc. ¹H NMR EVIDENCE OF C−H---O, C−H---N AND C−H---Cl INTRAMOLECULAR HYDROGEN-BONDING. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

National Institutes of Health. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management. [Link]

-

Semantic Scholar. ¹⁹F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). [Link]

-

AZoM. Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. [Link]

-

Chemical Review and Letters. Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. [Link]

-

PubMed. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics. [Link]

-

MDPI. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrevlett.com [chemrevlett.com]

- 3. mdpi.com [mdpi.com]

- 4. asianpubs.org [asianpubs.org]

- 5. Synthesis of Fluorinated Hydrazinylthiazole Derivatives: A Virtual and Experimental Approach to Diabetes Management - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Combined experimental-theoretical NMR study on 2,5-bis(5-aryl-3-hexylthiophen-2-yl)-thiazolo[5,4-d]thiazole derivatives for printable electronics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. azom.com [azom.com]

- 8. mdpi.com [mdpi.com]

- 9. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

physical and chemical properties of 2-Bromo-4-(trifluoromethyl)thiazole

An In-Depth Technical Guide to 2-Bromo-4-(trifluoromethyl)thiazole: Properties, Reactivity, and Applications

Introduction: A Key Building Block in Modern Chemistry

2-Bromo-4-(trifluoromethyl)thiazole is a halogenated heterocyclic compound that has emerged as a pivotal building block for researchers in drug discovery, agrochemical synthesis, and materials science.[1][2] Its unique structural architecture, featuring a reactive bromine atom at the 2-position and a strongly electron-withdrawing trifluoromethyl group at the 4-position, imparts a distinct chemical personality that synthetic chemists can exploit for the construction of complex molecular targets.[3] The thiazole core itself is a well-established pharmacophore present in numerous approved drugs, making its derivatives, such as this one, of significant interest for the development of new therapeutic agents.[4][5]

This guide, intended for researchers and development scientists, provides a comprehensive overview of the core physicochemical properties, reactivity, and synthetic applications of 2-Bromo-4-(trifluoromethyl)thiazole. It moves beyond a simple recitation of data to explain the causal relationships behind its chemical behavior and provides actionable, field-proven protocols for its use in key synthetic transformations.

PART 1: Physicochemical and Spectroscopic Profile

Understanding the fundamental physical and spectroscopic properties of a reagent is a prerequisite for its effective use in the laboratory. 2-Bromo-4-(trifluoromethyl)thiazole is typically a colorless to yellow liquid or a low-melting solid under standard conditions.[6]

Core Physical Properties

The key physicochemical data for 2-Bromo-4-(trifluoromethyl)thiazole are summarized in the table below. These values are essential for reaction setup, purification, and safety considerations.

| Property | Value | Source(s) |

| CAS Number | 41731-39-9 | [7][8] |

| Molecular Formula | C₄HBrF₃NS | [7][8] |

| Molecular Weight | 232.02 g/mol | [7][8] |

| Physical Form | Colorless to Yellow Liquid or Solid | [6] |

| Purity | ≥97% | [6][9] |

| Boiling Point (Predicted) | 146.7 ± 40.0 °C at 760 Torr | [10] |

| Density (Predicted) | 1.904 ± 0.06 g/cm³ | [10] |

| InChI Key | NZNVGMVYUYNBOM-UHFFFAOYSA-N | [6] |

Spectroscopic Signature

The structural features of 2-Bromo-4-(trifluoromethyl)thiazole give rise to a distinct spectroscopic profile, which is critical for reaction monitoring and product characterization.

-

¹H NMR: The proton NMR spectrum is characterized by its simplicity. It features a single singlet for the proton at the C5 position of the thiazole ring. In DMSO-d₆, this signal typically appears around δ 8.55 ppm.[7] The downfield shift is attributed to the deshielding effects of the aromatic ring system and the adjacent electron-withdrawing trifluoromethyl group.

-

¹⁹F NMR: The trifluoromethyl group gives a strong, sharp singlet in the ¹⁹F NMR spectrum. The chemical shift of this peak is a reliable indicator of the electronic environment around the CF₃ group.

-

¹³C NMR: The ¹³C NMR spectrum will show four distinct signals for the carbon atoms of the thiazole ring and the trifluoromethyl group. The carbon attached to the bromine (C2) will be significantly influenced by the halogen, while the carbon of the CF₃ group will appear as a quartet due to C-F coupling.

-

Mass Spectrometry: In mass spectrometry, the compound will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ peaks, with nearly equal intensity, due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes).

| Spectroscopy | Expected Chemical Shift / Signal |

| ¹H NMR (300 MHz, DMSO-d₆) | δ: 8.55 (s, 1H)[7] |

| Mass Spec (EI) | Characteristic [M]⁺/ [M+2]⁺ isotopic pattern |

PART 2: Synthesis and Handling

Synthetic Route: The Sandmeyer Approach

A common and reliable method for the synthesis of 2-Bromo-4-(trifluoromethyl)thiazole is a Sandmeyer-type reaction starting from the readily available 2-amino-4-(trifluoromethyl)thiazole.[7] This transformation involves the diazotization of the primary amine followed by displacement with a bromide ion.

Caption: Synthesis of 2-Bromo-4-(trifluoromethyl)thiazole.

Experimental Protocol: Synthesis

Objective: To synthesize 2-Bromo-4-(trifluoromethyl)thiazole from 2-amino-4-(trifluoromethyl)thiazole.

Materials:

-

2-amino-4-(trifluoromethyl)thiazole

-

48% aqueous hydrogen bromide (HBr)

-

Sodium nitrite (NaNO₂)

-

Sodium bisulfite (NaHSO₃)

-

Sodium hydroxide (NaOH)

-

Diethyl ether

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel

-

Ethyl acetate, Hexane

Procedure:

-

Dissolution: Dissolve 2-amino-4-(trifluoromethyl)thiazole (1.0 eq) in 48% aqueous HBr in a flask suitable for the reaction scale.[7]

-

Cooling: Cool the solution to 0 °C in an ice bath with continuous stirring.

-

Diazotization: Slowly add a pre-cooled aqueous solution of sodium nitrite (1.2 eq) dropwise to the reaction mixture, ensuring the temperature remains at 0 °C.[7] The formation of the diazonium salt is critical and temperature control is paramount to prevent decomposition.

-

Reaction: Stir the mixture at 0 °C for 1 hour.[7]

-

Quenching: Carefully quench the reaction by the slow addition of an aqueous solution of sodium bisulfite to destroy any excess nitrous acid.[7]

-

Neutralization & Extraction: Adjust the pH to basic with an aqueous sodium hydroxide solution. Extract the product into diethyl ether (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[7]

-

Purification: Purify the crude material by silica gel column chromatography, typically using a solvent system like ethyl acetate/hexane (e.g., 1:9 v/v), to afford the pure 2-Bromo-4-(trifluoromethyl)thiazole.[7]

Safety and Handling

2-Bromo-4-(trifluoromethyl)thiazole is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.[6][11]

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[6][11]

-

Precautionary Measures: Wear protective gloves, clothing, and eye/face protection.[12] Avoid breathing vapors. Wash hands thoroughly after handling.[13]

-

Storage: Store in a tightly closed container in a cool, dry place under an inert atmosphere (e.g., at 2-8 °C).[6]

PART 3: Chemical Reactivity and Synthetic Utility

The synthetic power of 2-Bromo-4-(trifluoromethyl)thiazole lies in the reactivity of the C2-bromo substituent. This position is highly activated for palladium-catalyzed cross-coupling reactions, making it an ideal substrate for introducing molecular diversity. The electron-withdrawing CF₃ group at C4 enhances the electrophilicity of the C2 position, facilitating oxidative addition to the palladium(0) catalyst.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. 2-Bromo-4-(trifluoromethyl)thiazole readily couples with a variety of boronic acids or their esters to furnish 2-aryl, 2-heteroaryl, or 2-alkylthiazole derivatives.[14][15]

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

General Protocol: Suzuki-Miyaura Coupling

-

Setup: In an oven-dried flask under an inert atmosphere (e.g., Argon or Nitrogen), combine 2-Bromo-4-(trifluoromethyl)thiazole (1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2-3 eq).

-

Solvent: Add a suitable degassed solvent (e.g., Dioxane, Toluene, DME, often with water).

-

Reaction: Heat the mixture to the required temperature (typically 80-110 °C) and monitor the reaction progress by TLC or LC-MS.

-

Workup: After completion, cool the reaction, dilute with water, and extract the product with an organic solvent (e.g., Ethyl Acetate).

-

Purification: Dry the combined organic layers, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

For the synthesis of C-N bonds, the Buchwald-Hartwig amination is the reaction of choice.[16] This palladium-catalyzed reaction allows for the coupling of 2-Bromo-4-(trifluoromethyl)thiazole with a wide range of primary and secondary amines, providing access to a diverse library of 2-aminothiazole derivatives, which are prevalent in medicinal chemistry.[17][18]

Caption: Generalized catalytic cycle for Buchwald-Hartwig amination.

General Protocol: Buchwald-Hartwig Amination

-

Setup: In a glovebox or under an inert atmosphere, charge a flask with a palladium precatalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, RuPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄).

-

Reagents: Add the solvent (e.g., Toluene, Dioxane), followed by 2-Bromo-4-(trifluoromethyl)thiazole (1.0 eq) and the desired amine (1.1-1.2 eq).

-

Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to >100 °C depending on the reactivity of the amine and the catalyst system employed.[19] Monitor for completion.

-

Workup: Cool the reaction, quench carefully with water, and extract with an appropriate organic solvent.

-

Purification: Wash, dry, and concentrate the organic phase. Purify the product via column chromatography or recrystallization.

Conclusion

2-Bromo-4-(trifluoromethyl)thiazole is a versatile and valuable reagent for chemical synthesis. Its well-defined physicochemical properties and, most importantly, its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura coupling and Buchwald-Hartwig amination make it an indispensable tool. The protocols and data presented in this guide provide a solid foundation for researchers to confidently incorporate this powerful building block into their synthetic strategies, accelerating the discovery and development of novel molecules in medicine and agriculture.

References

-

Hoffman Fine Chemicals. CAS 162651-07-2 | 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid. [Link]

-

MySkinRecipes. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate. [Link]

-

Wikipedia. Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Organic-Chemistry.org. Preparation of sec and tert amines by Buchwald-Hartwig Amination. [Link]

-

Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

-

YouTube. Buchwald-Hartwig Amination Reaction | Prepare for GATE, JAM, NET. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

American Chemical Society. Photocatalytic Hydroxyalkylation of Heteroarenes with Aldehydes. [Link]

-

Wikipedia. Thiazole. [Link]

-

Organic Letters. Highly Efficient Borylation Suzuki Coupling Process for 4-Bromo-2-ketothiazoles. [Link]

-

PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. [Link]

-

YouTube. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. [Link]

-

PubMed Central. Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. [Link]

-

PubMed Central. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

-

Preprints.org. A review on thiazole based compounds & it's pharmacological activities. [Link]

-

National Institutes of Health. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

-

International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

ResearchGate. (PDF) Thiazole derivatives: prospectives and biological applications. [Link]

-

ResearchGate. Synthesis and biological activity of novel 2-methyl-4-trifluoromethyl-thiazole-5-carboxamide derivatives | Request PDF. [Link]

-

ScienceDirect. 'Revised' mass spectral identification of 2-amino-4-(5-nitro-2-furyl)thiazole metabolites. [Link]

-

National Institutes of Health. A small azide-modified thiazole-based reporter molecule for fluorescence and mass spectrometric detection. [Link]

-

MDPI. 2-Bromo-3-((1-(7-chloroquinolin-4-yl)-1H-1,2,3-triazol-4-yl)-methoxy)-benzaldehyde. [Link]

Sources

- 1. Ethyl 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylate [myskinrecipes.com]

- 2. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]

- 3. Buy 2-Bromo-5-methyl-4-(trifluoromethyl)thiazole (EVT-12231397) [evitachem.com]

- 4. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 2-Bromo-4-(trifluoromethyl)thiazole | 41731-39-9 [sigmaaldrich.com]

- 7. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Bromo-4-(trifluoromethyl)thiazole , 97% , 41731-39-9 - CookeChem [cookechem.com]

- 10. echemi.com [echemi.com]

- 11. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 12. tcichemicals.com [tcichemicals.com]

- 13. fishersci.com [fishersci.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

An In-depth Technical Guide to 2-Bromo-4-(trifluoromethyl)thiazole (CAS 41731-39-9) for Researchers and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Bromo-4-(trifluoromethyl)thiazole, a key building block in modern medicinal chemistry. We will delve into its fundamental properties, synthetic utility, and the established biological potential of the structural motifs it enables. This document is intended to serve as a valuable resource for researchers, scientists, and professionals engaged in drug discovery and development, offering both foundational knowledge and practical insights.

Core Molecular Profile of 2-Bromo-4-(trifluoromethyl)thiazole

2-Bromo-4-(trifluoromethyl)thiazole, identified by CAS number 41731-39-9, is a halogenated heterocyclic compound featuring a thiazole ring substituted with a bromine atom at the 2-position and a trifluoromethyl group at the 4-position. This unique substitution pattern imparts specific reactivity and properties that are highly advantageous in the synthesis of complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of 2-Bromo-4-(trifluoromethyl)thiazole is presented in the table below. These parameters are crucial for designing synthetic reactions, understanding its solubility, and ensuring appropriate handling and storage.

| Property | Value | Reference(s) |

| CAS Number | 41731-39-9 | [1] |

| Molecular Formula | C₄HBrF₃NS | [1] |

| Molecular Weight | 232.02 g/mol | [1] |

| Physical Form | Colorless to yellow liquid or solid | [2] |

| Boiling Point | 182.8 ± 35.0 °C (Predicted) | [1] |

| Density | 1.904 ± 0.06 g/cm³ (Predicted) | [1] |

| Solubility | Limited solubility in water. Soluble in common organic solvents. | General chemical knowledge |

| Storage Temperature | 2-8°C, under an inert atmosphere | [2] |

Structural Attributes and Reactivity

The chemical structure of 2-Bromo-4-(trifluoromethyl)thiazole is depicted below. The electron-withdrawing nature of the trifluoromethyl group and the thiazole ring itself influences the reactivity of the bromine atom, making it a versatile handle for various chemical transformations.

Figure 1: Chemical structure of 2-Bromo-4-(trifluoromethyl)thiazole.

The bromine atom at the 2-position is susceptible to nucleophilic substitution and is an excellent participant in various cross-coupling reactions, such as Suzuki, Stille, and Heck couplings. This allows for the introduction of a wide array of substituents at this position, enabling the generation of diverse chemical libraries for biological screening.

Sourcing and Procurement

2-Bromo-4-(trifluoromethyl)thiazole is commercially available from several chemical suppliers. When sourcing this reagent, it is imperative to consider purity, batch-to-batch consistency, and the availability of comprehensive analytical data, such as Certificates of Analysis (CoA).

Table of Representative Suppliers:

| Supplier | Website |

| Sigma-Aldrich | |

| ChemicalBook | |

| Ambeed | |

| Fluorochem |

The Thiazole Scaffold: A Privileged Motif in Medicinal Chemistry

The thiazole ring is a prominent structural feature in numerous biologically active compounds and FDA-approved drugs.[3] Its presence often imparts favorable pharmacokinetic and pharmacodynamic properties. The trifluoromethyl group is also a well-established bioisostere for various functional groups and can enhance metabolic stability, lipophilicity, and binding affinity.

Established Biological Activities of Thiazole Derivatives

Derivatives of the thiazole scaffold have demonstrated a broad spectrum of pharmacological activities, including:

-

Anticancer Activity: Many thiazole-containing compounds have shown potent antiproliferative effects against various cancer cell lines.[4][5][6] The mechanism of action can vary widely, from inhibition of protein kinases to disruption of microtubule dynamics.

-

Antimicrobial Activity: The thiazole nucleus is a core component of many antibacterial and antifungal agents.[3][7][8] These compounds can act through various mechanisms, including inhibition of essential enzymes or disruption of cell wall synthesis.

-

Anti-inflammatory Activity: Several thiazole derivatives have been reported to possess significant anti-inflammatory properties.

-

Antiviral Activity: The thiazole scaffold has been incorporated into molecules with activity against a range of viruses.[9]

The synthetic versatility of 2-Bromo-4-(trifluoromethyl)thiazole makes it an ideal starting material for the exploration of novel thiazole derivatives with these and other potential therapeutic applications.

Synthetic Pathways and Methodologies

The primary utility of 2-Bromo-4-(trifluoromethyl)thiazole in a research and development setting is as a versatile building block for the synthesis of more complex molecules. A general workflow for utilizing this compound in a drug discovery program is outlined below.

Sources

- 1. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

- 5. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-Trifluoromethyl bithiazoles as broad-spectrum antimicrobial agents for virus-related bacterial infections or co-infections - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Stability of 2-Bromo-4-(trifluoromethyl)thiazole Under Acidic and Basic Conditions

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

2-Bromo-4-(trifluoromethyl)thiazole is a critical building block in contemporary medicinal chemistry, valued for its unique electronic properties that can enhance the pharmacological profile of drug candidates. Understanding the stability of this molecule under various pH conditions is paramount for ensuring the integrity, shelf-life, and safety of active pharmaceutical ingredients (APIs) and their formulations. This technical guide provides a comprehensive analysis of the theoretical and practical aspects of the stability of 2-Bromo-4-(trifluoromethyl)thiazole under both acidic and basic conditions. Leveraging established principles of organic chemistry and data from structurally related compounds, this document outlines the anticipated degradation pathways, offers expert insights into the causal factors driving these reactions, and provides detailed, actionable protocols for empirical stability assessment.

Introduction: The Significance of 2-Bromo-4-(trifluoromethyl)thiazole in Drug Discovery

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved therapeutic agents. The introduction of a bromine atom at the 2-position and a trifluoromethyl group at the 4-position of the thiazole ring creates a highly versatile intermediate. The bromine atom serves as an excellent handle for a variety of cross-coupling reactions, enabling the facile introduction of diverse functionalities. The trifluoromethyl group, a potent electron-withdrawing group, can significantly modulate the physicochemical properties of a molecule, often leading to enhanced metabolic stability, increased lipophilicity, and improved receptor binding affinity.[1][2]

However, the very features that make 2-Bromo-4-(trifluoromethyl)thiazole an attractive synthetic intermediate also influence its chemical stability. The electron-deficient nature of the thiazole ring, exacerbated by the strong inductive effect of the trifluoromethyl group, renders the C2-bromo bond susceptible to nucleophilic attack. This guide will delve into the mechanistic underpinnings of its stability profile under both acidic and basic conditions, providing a framework for predicting and analyzing its degradation.

Theoretical Stability Analysis

Electronic Effects and Susceptibility to Nucleophilic Aromatic Substitution

The stability of 2-Bromo-4-(trifluoromethyl)thiazole is intrinsically linked to the principles of nucleophilic aromatic substitution (SNAr). The thiazole ring itself is an electron-deficient aromatic system. The presence of the highly electronegative trifluoromethyl group at the 4-position further withdraws electron density from the ring, making the carbon atoms, particularly C2 and C5, more electrophilic.[3] This electronic-withdrawing effect is a key factor in activating the C2 position for nucleophilic attack.

The generally accepted mechanism for SNAr involves the formation of a Meisenheimer complex, a negatively charged intermediate. The stability of this intermediate is crucial in determining the reaction rate. Electron-withdrawing groups, such as the trifluoromethyl group, effectively stabilize this intermediate through resonance and inductive effects, thereby facilitating the substitution reaction.

Anticipated Stability under Acidic Conditions

In acidic media, the thiazole nitrogen can be protonated. This protonation further increases the electron deficiency of the ring, potentially making it even more susceptible to nucleophilic attack by water or other nucleophiles present in the medium. However, the concentration of strong nucleophiles is generally low under acidic conditions. Therefore, the primary degradation pathway under acidic conditions is likely to be hydrolysis, proceeding via an SNAr mechanism where water acts as the nucleophile.

The proposed mechanism for acidic hydrolysis is illustrated below:

Caption: Proposed mechanism for acid-catalyzed hydrolysis.

It is anticipated that the rate of acidic hydrolysis will be dependent on both pH and temperature.

Anticipated Stability under Basic Conditions

Under basic conditions, the primary nucleophile is the hydroxide ion (OH⁻), which is a much stronger nucleophile than water. Consequently, 2-Bromo-4-(trifluoromethyl)thiazole is expected to be significantly less stable in basic media compared to acidic or neutral conditions. The degradation is expected to proceed via a rapid SNAr reaction, leading to the formation of 2-hydroxy-4-(trifluoromethyl)thiazole, which will exist predominantly as its tautomeric thiazol-2(3H)-one form.

The proposed mechanism for basic hydrolysis is as follows:

Caption: Proposed mechanism for base-catalyzed hydrolysis.

The rate of this reaction is expected to be highly dependent on the concentration of the base and the temperature.

Experimental Design for Stability Assessment: A Self-Validating System

To empirically determine the stability of 2-Bromo-4-(trifluoromethyl)thiazole, a forced degradation study is essential. This involves subjecting the compound to a range of stress conditions that are more severe than accelerated stability testing conditions.[4][5] The goal is to generate potential degradation products and establish the degradation pathways.

Analytical Methodology: The Cornerstone of a Reliable Study

A validated stability-indicating analytical method is crucial for a successful forced degradation study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[6][7]

Proposed HPLC Method Parameters:

| Parameter | Recommended Condition | Rationale |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for a wide range of organic molecules. |

| Mobile Phase | Acetonitrile and Water (with a suitable buffer, e.g., phosphate) | A versatile mobile phase system for reversed-phase chromatography. |

| Elution | Gradient | To ensure the separation of the parent compound from potential degradation products with different polarities. |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical HPLC. |

| Detection | UV at a suitable wavelength (determined by UV scan) | To monitor the parent compound and any UV-active degradation products. |

| Column Temp. | 25-30 °C | To ensure reproducible retention times. |

Forced Degradation Protocol

The following protocol outlines a systematic approach to assess the stability of 2-Bromo-4-(trifluoromethyl)thiazole under acidic and basic stress.

Workflow for Forced Degradation Studies:

Caption: Experimental workflow for forced degradation studies.

Step-by-Step Protocol:

-

Stock Solution Preparation: Prepare a stock solution of 2-Bromo-4-(trifluoromethyl)thiazole in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Acidic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M hydrochloric acid.

-

Incubate the solution at a controlled temperature (e.g., 60°C).

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 2, 4, 8, and 24 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To a known volume of the stock solution, add an equal volume of 0.1 M sodium hydroxide.

-

Maintain the solution at room temperature.

-

Withdraw aliquots at predetermined time intervals (e.g., 0, 0.5, 1, 2, and 4 hours).

-

Immediately neutralize the aliquots with an equivalent amount of 0.1 M hydrochloric acid.

-

Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Control Samples: Prepare control samples of the drug substance in the reaction solvent without the stressor and subject them to the same conditions.

-

HPLC Analysis: Analyze all samples using the validated stability-indicating HPLC method.

-

Data Analysis:

-

Calculate the percentage of the parent compound remaining at each time point.

-

Determine the formation of any degradation products and their relative peak areas.

-

If significant degradation is observed, the kinetics of the degradation can be determined by plotting the natural logarithm of the concentration of the parent compound versus time.

-

Characterization of Degradation Products

For any significant degradation products observed, structural elucidation is necessary. This is typically achieved using a combination of spectroscopic techniques:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To determine the molecular weight of the degradation products.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To provide detailed structural information.

Anticipated Results and Interpretation

Based on the theoretical analysis, the following outcomes are expected from the forced degradation studies:

Table 1: Predicted Stability Profile of 2-Bromo-4-(trifluoromethyl)thiazole

| Condition | Expected Stability | Major Degradation Product | Primary Degradation Pathway |

| Acidic (0.1 M HCl, 60°C) | Moderately Stable | 2-Hydroxy-4-(trifluoromethyl)thiazole | Acid-catalyzed Hydrolysis (SNAr) |

| Basic (0.1 M NaOH, RT) | Unstable | 2-Hydroxy-4-(trifluoromethyl)thiazole | Base-catalyzed Hydrolysis (SNAr) |

The rate of degradation under basic conditions is expected to be significantly faster than under acidic conditions. The identification of 2-hydroxy-4-(trifluoromethyl)thiazole (or its tautomer) as the major degradation product would provide strong evidence for the proposed SNAr mechanism.

Conclusion and Recommendations

2-Bromo-4-(trifluoromethyl)thiazole is a valuable, yet potentially labile, building block in drug discovery. Its stability is governed by the electron-deficient nature of the thiazole ring, which is further activated by the trifluoromethyl substituent, making it susceptible to nucleophilic attack. While anticipated to be relatively stable under acidic conditions, it is predicted to degrade rapidly in basic media via a nucleophilic aromatic substitution mechanism.

For researchers and drug development professionals working with this compound, it is imperative to:

-

Avoid strongly basic conditions during synthesis, work-up, and formulation.

-

Perform comprehensive forced degradation studies to fully characterize its stability profile and identify any potential degradants.

-

Develop and validate a stability-indicating analytical method to ensure accurate monitoring of the compound's purity and the formation of any impurities over time.

By understanding the inherent stability of 2-Bromo-4-(trifluoromethyl)thiazole and implementing appropriate handling and analytical strategies, its full potential as a key synthetic intermediate can be realized while ensuring the quality and safety of the resulting pharmaceutical products.

References

- S. S. Karki, et al. Benzothiazole compounds XXX.

- Chen, Y. et al. (2007).

- Dow AgroSciences LLC. (2015). Process for the preparation of thiazole derivatives.

- O'Hagan, D. (2008). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Murphy, C. D. (2017).

- Pharma Guideline. (2018).

- Redouane-Salah, Z., et al.

- A Systematic Review On Thiazole Synthesis And Biological Activities.

- Black, D. S., et al.

- How do electron-withdrawing groups influence the stability of conjugate bases and acidity? (2025). Student Doctor Network Forums.

- Certificate of Analysis: 2-Bromo-4-(trifluoromethyl)thiazole.

-

CN101302213B - Preparation of cis-2-(2,4- dichlorophenyl)-2-([8][9][10]- triazole-1-methyl )-[8][11] dioxolane -4-Methyl methanesulfonate - Google Patents.

- CN104370851A - Synthesis method of 2-aminomethyl-thiazole hydrochloride - Google P

- WO2010083246A1 - Fluoroisoquinoline substituted thiazole compounds and methods of use - Google P

- Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00997A.

- FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC - PubMed Central.

- An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Deriv

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet

- Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. PubMed.

- Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).

- Bunev, A. S., et al. (2014). 2-Bromo-4-phenyl-1,3-thiazole.

- ChemScene: Building blocks | Bioactive small molecules.

- Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Electronic Activ

- Degradation pathways of a peptide boronic acid deriv

- A Comparative Guide to Purity Assessment of 2-bromo-6-methyl-1H-benzo[d]imidazole: HPLC and Altern

- US10513497B2 - Process for preparing AG-10, its intermedi

- Stabilization and Electron withdrawing groups - Student Doctor Network Forums. (2009).

- 2-Bromo-4-methyl-1,3-thiazole-5-carboxylic acid - Georganics.

- Review of Characteristics and Analytical Methods for Determin

- 4.2: Carbocation Stability Depends on the Number of Alkyl Groups Attached to the Positively Charged Carbon - Chemistry LibreTexts.

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacet

- US10513497B2 - Process for preparing AG-10, its intermedi

- IL240764A0 - A derivative of 2-acylaminothiazole or its salt - Google P

- Review of Characteristics and Analytical Methods for Determin

- Kamkhede, D. B. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.

- Kinetic studies and predictions on the hydrolysis and aminolysis of esters of 2-S-phosphorylacetates - ResearchG

Sources

- 1. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022) [mdpi.com]

- 2. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications [researchrepository.ucd.ie]

- 3. reddit.com [reddit.com]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. 2-BroMo-4-(trifluoroMethyl)thiazole | 41731-39-9 [chemicalbook.com]

- 9. chemicalpapers.com [chemicalpapers.com]

- 10. data.epo.org [data.epo.org]

- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

Unveiling the Electronic Landscape: A Theoretical and Computational Guide to the Electronic Structure of 2-Bromo-4-(trifluoromethyl)thiazole

Abstract

This technical guide provides a comprehensive theoretical framework and a detailed computational protocol for investigating the electronic structure of 2-Bromo-4-(trifluoromethyl)thiazole. This molecule is a significant scaffold in medicinal chemistry and drug development, and understanding its electronic properties is paramount for predicting its reactivity, intermolecular interactions, and potential biological activity.[1][2][3][4] We will delve into the application of Density Functional Theory (DFT) to elucidate key electronic characteristics, including molecular geometry, frontier molecular orbitals, and electrostatic potential. This guide is intended for researchers, scientists, and drug development professionals seeking to apply computational chemistry to accelerate their research endeavors.

Introduction: The Significance of 2-Bromo-4-(trifluoromethyl)thiazole in Drug Discovery

Thiazole derivatives are a cornerstone in medicinal chemistry, forming the core of numerous approved drugs and biologically active agents.[2][4][5] The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a versatile pharmacophore that engages in a wide array of biological interactions.[2][4] The specific compound of interest, 2-Bromo-4-(trifluoromethyl)thiazole, is of particular interest due to the synergistic effects of its substituents.

The bromine atom at the 2-position serves as a versatile synthetic handle for further molecular elaboration and can participate in halogen bonding, a crucial non-covalent interaction in drug-receptor binding.[6] The trifluoromethyl (CF3) group at the 4-position is a powerful electron-withdrawing group that significantly modulates the electronic properties of the thiazole ring.[7][8] This group can enhance metabolic stability, increase lipophilicity, and improve binding affinity.[7][9] A thorough understanding of the electronic structure of this molecule is therefore essential for rational drug design and the development of novel therapeutics.

This guide will provide a step-by-step approach to performing theoretical calculations to unravel the electronic intricacies of 2-Bromo-4-(trifluoromethyl)thiazole, offering insights into its reactivity and potential as a drug candidate.

Theoretical and Computational Methodology

The primary computational tool for this investigation is Density Functional Theory (DFT), a quantum mechanical method that offers a favorable balance between accuracy and computational cost for molecules of this size.[10][11] DFT calculations will be employed to determine the molecule's equilibrium geometry, electronic properties, and spectroscopic characteristics.

Software Selection

A variety of quantum chemistry software packages can be used for these calculations. For the protocols outlined in this guide, we will refer to the capabilities of widely used programs such as Gaussian, GAMESS, or Spartan.[11]

Computational Protocol

The following protocol provides a self-validating system for the theoretical analysis of 2-Bromo-4-(trifluoromethyl)thiazole.

Step 1: Molecular Structure Input and Initial Optimization

-